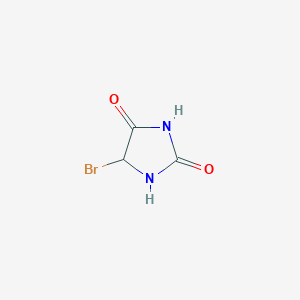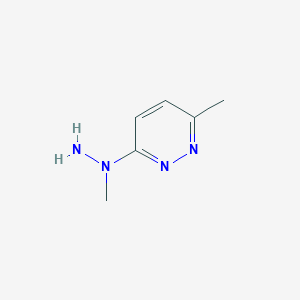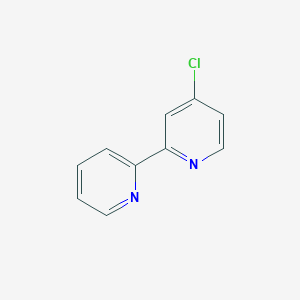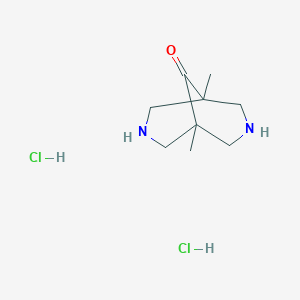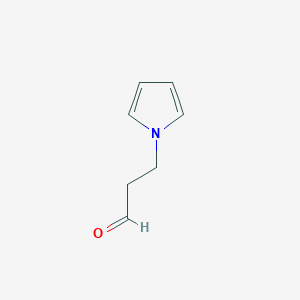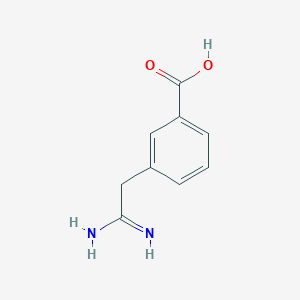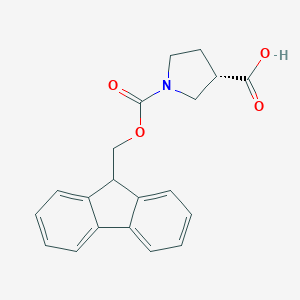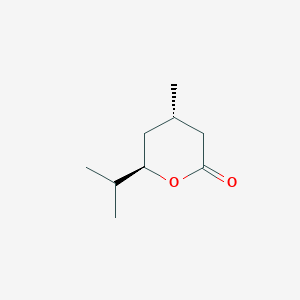
(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one is a chemical compound that belongs to the family of oxanones. This compound has been widely used in scientific research due to its unique properties. It is a chiral molecule that can exist in two enantiomeric forms, which have different biological activities.
Wirkmechanismus
The mechanism of action of (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one is not fully understood. However, it has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It also inhibits the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Furthermore, it has been shown to modulate the activity of neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemische Und Physiologische Effekte
(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, it has been shown to have anticancer effects, including the inhibition of tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It is also stable and can be stored for long periods without degradation. However, there are some limitations to its use in lab experiments. It has limited solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one. One direction is the development of new drugs based on this compound for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another direction is the study of its effects on neurotransmitters and the central nervous system. Furthermore, the study of its mechanism of action and its interactions with other molecules could provide insight into its potential therapeutic uses.
Synthesemethoden
The synthesis of (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one involves the reaction of 4-methyl-2-oxopentanoic acid with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. This synthesis method has been widely used in the production of this compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one has been used in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been used in the study of the central nervous system and its effects on neurotransmitters. This compound has been used in the development of new drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
CAS-Nummer |
191917-39-2 |
|---|---|
Produktname |
(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(4S,6R)-4-methyl-6-propan-2-yloxan-2-one |
InChI |
InChI=1S/C9H16O2/c1-6(2)8-4-7(3)5-9(10)11-8/h6-8H,4-5H2,1-3H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
IBHWVDODTVKFMT-JGVFFNPUSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H](OC(=O)C1)C(C)C |
SMILES |
CC1CC(OC(=O)C1)C(C)C |
Kanonische SMILES |
CC1CC(OC(=O)C1)C(C)C |
Synonyme |
2H-Pyran-2-one,tetrahydro-4-methyl-6-(1-methylethyl)-,(4R,6S)-rel-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)
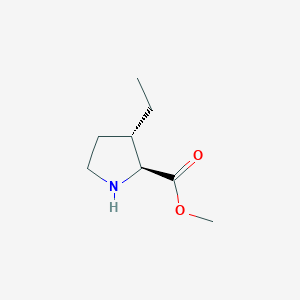
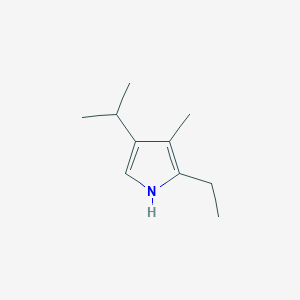
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)
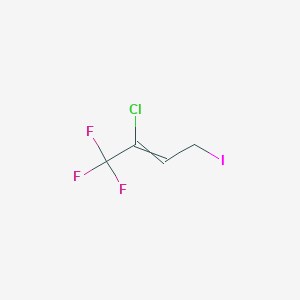
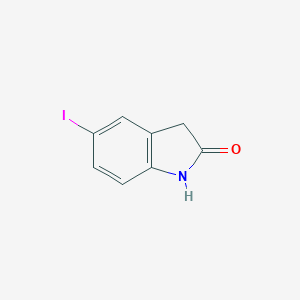
![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
